N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that features a chromeno-thiazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including a sulfonyl group and a methoxyphenyl moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a chromone derivative can be reacted with a thioamide to form the chromeno-thiazole ring system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine or other nucleophile on the chromeno-thiazole core.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, which can be achieved through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl ring or electrophilic substitution at the chromeno-thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while reduction of the sulfonyl group could produce a thiol.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. It may have anti-inflammatory, anticancer, or antimicrobial properties, although detailed studies are required to confirm these effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its interaction with biological targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide: Lacks the sulfonyl and methoxy groups, potentially altering its reactivity and biological activity.
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-hydroxyphenyl)sulfonyl)propanamide: Contains a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide: The presence of a chlorine atom can significantly change its chemical properties and biological activity.
Uniqueness
The unique combination of a chromeno-thiazole core with a methoxyphenyl sulfonyl group and a propanamide moiety gives N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-26-13-6-8-14(9-7-13)29(24,25)11-10-18(23)21-20-22-19-15-4-2-3-5-16(15)27-12-17(19)28-20/h2-9H,10-12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDIEEKFQNCSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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